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4-(methylsulfanyl)but-1-yne

Cat. No.: B6147596
CAS No.: 10574-94-4
M. Wt: 100.2
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Description

Significance of Terminal Alkyne Functionality in Contemporary Organic Synthesis

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. youtube.com Their importance stems from several key features:

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 or sp3 hybridized carbons. youtube.comlibretexts.org This allows for its easy deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide ion. libretexts.org

Carbon-Carbon Bond Formation: The generation of acetylide ions is a powerful tool for constructing new carbon-carbon bonds, a central operation in the synthesis of complex organic molecules. masterorganicchemistry.com These ions readily participate in SN2 reactions with alkyl halides and additions to carbonyl compounds. masterorganicchemistry.com

Versatility in Transformations: The alkyne functional group itself can undergo a wide array of chemical transformations. These include hydrogenation to form alkenes or alkanes, with the stereochemical outcome controllable by the choice of catalyst (e.g., Lindlar's catalyst for Z-alkenes). libretexts.org Hydration of alkynes leads to the formation of enols, which tautomerize to the more stable ketone or aldehyde. libretexts.orgmasterorganicchemistry.com They also participate in oxidative cleavage reactions to yield carboxylic acids. libretexts.orgmasterorganicchemistry.com

"Blank Canvas" for Synthesis: Due to the multitude of reactions they can undergo, alkynes are often considered a "blank canvas" in synthetic organic chemistry, providing access to a diverse range of other functional groups. masterorganicchemistry.com The direct synthesis of terminal alkynes from more common starting materials like alkenes is an active area of research, further highlighting their value. acs.org

Role of Organosulfur Moieties, Specifically Thioethers, in Chemical Transformations and Molecular Design

Organosulfur compounds, and thioethers (sulfides) in particular, play a crucial role in both biological systems and synthetic chemistry. britannica.comwikipedia.org Thioethers, with the general structure R-S-R', are the sulfur analogs of ethers and are integral to the structure of essential amino acids like methionine and antibiotics such as penicillin. wikipedia.org

Key aspects of thioether functionality include:

Nucleophilicity and Coordination: The sulfur atom in a thioether possesses lone pairs of electrons, rendering it nucleophilic and capable of coordinating to metal centers. This property is exploited in catalysis and the formation of metal-organic frameworks.

Stabilization of Adjacent Carbanions: The polarizability of sulfur can stabilize an adjacent negative charge. britannica.com This effect is famously utilized in the Corey-Seebach reaction, where the protons on the carbon adjacent to the two sulfur atoms in a 1,3-dithiane (B146892) are sufficiently acidic to be removed by a strong base, creating a nucleophile used for synthesizing aldehydes and ketones. britannica.com

Redox Chemistry: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones, which have distinct chemical properties and applications. wikipedia.org This stepwise oxidation allows for fine-tuning of the electronic and steric properties of the molecule.

Prevalence in Bioactive Molecules: The thioether motif is present in numerous pharmaceuticals and agrochemicals, underscoring its importance in molecular design for biological applications. taylorandfrancis.com

Rationale for Investigating Bifunctional Alkyne-Thioether Systems, with a Focus on 4-(methylsulfanyl)but-1-yne as a Model Compound

The investigation of bifunctional molecules containing both a terminal alkyne and a thioether, such as this compound, is driven by the potential for synergistic or novel reactivity arising from the interplay of these two groups. The spatial separation of the alkyne and the thioether by a two-carbon linker in this compound allows each group to largely retain its characteristic reactivity while enabling potential intramolecular interactions or reactions.

This specific compound serves as an excellent model for studying:

Intramolecular Reactions: The proximity of the two functional groups could facilitate intramolecular cyclization reactions, potentially leading to the formation of sulfur-containing heterocyclic compounds.

Dual Reactivity: The molecule can act as a dual synthon. The alkyne can be deprotonated to form a nucleophile, while the sulfur atom can act as a nucleophile or coordinate to a metal. This allows for sequential or one-pot multi-component reactions.

Modulation of Reactivity: The electron-donating nature of the methylsulfanyl group could influence the reactivity of the alkyne, and conversely, the electron-withdrawing character of the alkyne could affect the properties of the thioether.

Below are the chemical properties of this compound:

PropertyValueSource
CAS Number 10574-94-4 chemscene.com
Molecular Formula C5H8S chemscene.com
Molecular Weight 100.18 g/mol chemscene.com

Overview of Research Trajectories in Bifunctional Alkynes Bearing Heteroatom Substituents

Research into bifunctional alkynes containing heteroatoms like sulfur, nitrogen, and oxygen is a vibrant area of organic chemistry. researchgate.net A major focus is on the difunctionalization of alkynes, where two new functional groups are added across the triple bond in a single operation. bohrium.commdpi.com This strategy offers a highly efficient route to complex, multi-substituted alkenes, which are valuable structural motifs in pharmaceuticals and materials science. bohrium.com

Key research directions include:

Development of Novel Catalytic Systems: Transition-metal catalysts are extensively explored for their ability to mediate the difunctionalization of alkynes, often through redox-active intermediates. bohrium.com Recyclable and heterogeneous catalysts are also being developed to improve the sustainability of these processes. mdpi.com

Radical-Mediated Transformations: Radical reactions have emerged as a powerful tool for the difunctionalization of unactivated alkynes, allowing for the incorporation of a wide variety of functional groups with high stereoselectivity. mdpi.comnih.gov

(3+2) Cycloadditions: Heteroatom-substituted alkynes, including alkynyl sulfides, have been utilized as "neutral-type" three-atom components in (3+2) cycloaddition reactions. researchgate.net This provides unique pathways to five-membered heterocyclic structures. researchgate.net

Thiol-yne Reactions: The "click" reaction between a thiol and an alkyne (thiol-yne reaction) is a highly efficient method for forming carbon-sulfur bonds and synthesizing polythioethers. tandfonline.comnih.gov This chemistry is particularly effective with electron-deficient alkynes. tandfonline.com

The study of compounds like this compound fits within this broader context, providing insights into the fundamental reactivity of heteroatom-containing alkynes and paving the way for new synthetic methodologies.

Properties

CAS No.

10574-94-4

Molecular Formula

C5H8S

Molecular Weight

100.2

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Studies of 4 Methylsulfanyl but 1 Yne in Organic Transformations

Terminal Alkyne Reactivity of 4-(methylsulfanyl)but-1-yne

The terminal alkyne group is characterized by a carbon-carbon triple bond at the end of the carbon chain, which makes it a hub for various addition and coupling reactions.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. nih.gov The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction that forms 1,2,3-triazoles. beilstein-journals.orgrsc.org In this context, this compound serves as a propargyl component, reacting with organic azides to produce 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgacs.org

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide from the terminal alkyne. researchgate.net This copper acetylide then reacts with an azide (B81097) in a stepwise manner, a process significantly accelerated (by factors up to 10⁷) compared to the uncatalyzed thermal Huisgen cycloaddition. beilstein-journals.org The reaction is highly regioselective, exclusively yielding the 1,4-isomer. acs.orgresearchgate.net The versatility of CuAAC allows for its use in diverse fields, including medicinal chemistry, bioconjugation, and materials science. rsc.orgnih.gov

Another relevant click reaction is the thiol-yne reaction, which involves the addition of a thiol across the alkyne. nih.govchemrxiv.org This can proceed via either a radical-mediated or a nucleophilic pathway. nih.govrsc.org In the context of this compound, this reaction could be used for polymer synthesis or surface functionalization, where each alkyne unit can react with two thiol molecules, leading to highly cross-linked networks. chemrxiv.org

Table 1: Key Features of CuAAC with this compound

Feature Description
Reaction Type [3+2] Cycloaddition
Catalyst Copper(I) salts (e.g., CuI, CuSO₄ with a reducing agent) beilstein-journals.orgresearchgate.net
Reactants This compound, Organic Azide (R-N₃)
Product 1-(Substituted)-4-((2-(methylsulfanyl)ethyl))-1H-1,2,3-triazole
Regioselectivity Exclusively 1,4-disubstituted triazole acs.org

| Conditions | Mild, often at room temperature in various solvents beilstein-journals.org |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. While not as developed as other hydrofunctionalizations, it can be catalyzed by various metals to yield enamines or imines. For terminal alkynes like this compound, the regioselectivity can be controlled to favor either the Markovnikov or anti-Markovnikov product depending on the catalyst and reaction conditions.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne is a powerful method for synthesizing vinylboranes or, after oxidation, carbonyl compounds and alcohols. masterorganicchemistry.com The reaction of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds with syn-addition of H and B. masterorganicchemistry.commasterorganicchemistry.com The boron atom adds to the terminal, less sterically hindered carbon (anti-Markovnikov selectivity). masterorganicchemistry.comyoutube.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) and a base (like NaOH) replaces the boron atom with a hydroxyl group, yielding 4-(methylsulfanyl)butan-1-al after tautomerization of the initial enol product. masterorganicchemistry.com

Hydrosilylation: This is the addition of a silicon-hydrogen bond of a hydrosilane (R₃SiH) across the triple bond, typically catalyzed by platinum or other transition metal complexes. nih.gov The hydrosilylation of terminal alkynes can yield various products depending on the catalyst and conditions. For instance, the reaction can be controlled to produce (E)- or (Z)-vinylsilanes or even geminal bis(silyl)alkenes. nih.gov Applying this to this compound would lead to silyl-substituted alkenyl sulfides, which are valuable intermediates in cross-coupling reactions.

The alkyne in this compound can participate as a two-carbon component in various cycloaddition reactions.

[2+2+2] Cycloadditions: These reactions involve the combination of three alkyne units, or two alkynes and an alkene, to form a substituted benzene (B151609) ring. Catalyzed by transition metals like rhodium, cobalt, or nickel, the cyclotrimerization of this compound would lead to a symmetrically substituted 1,3,5-tris(2-(methylsulfanyl)ethyl)benzene or an unsymmetrical 1,2,4-isomer.

Diels-Alder Reaction: In this [4+2] cycloaddition, an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. libretexts.orgyoutube.com For the reaction to proceed efficiently, the dienophile is typically activated by an electron-withdrawing group. libretexts.org The thioether group in this compound is weakly activating. The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield 4-(2-(methylsulfanyl)ethyl)-1,4-cyclohexadiene. upenn.edu The reaction is concerted, meaning all bonds are formed and broken in a single step. libretexts.org

The terminal alkyne of this compound allows it to act as a monomer in polymerization reactions.

Anionic Polymerization: Anionic polymerization of terminal alkynes can be initiated by organolithium reagents. researchgate.net For monomers similar to this compound, such as 4-trimethylsilyl-1-buten-3-yne, polymerization can proceed through the alkyne or an isomerized allene (B1206475) structure, depending on the solvent and reaction conditions. researchgate.netrug.nl This method could potentially be used to synthesize poly(this compound), with the microstructure of the polymer (e.g., 1,2- vs. 1,4-addition) being influenced by the polymerization conditions. researchgate.net

Thiol-yne Polymerization: As a bifunctional alkyne, this compound can undergo step-growth polymerization with dithiols. chemrxiv.org In this "click" polymerization, each alkyne group reacts with two thiol groups, leading to the formation of highly cross-linked poly(thioether) networks. chemrxiv.orgrsc.org This radical-mediated process is known for its high efficiency and is useful for creating materials with a high refractive index due to the high sulfur content. rsc.org

Thioether Reactivity of this compound

The sulfur atom in the thioether group possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.

The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone, without affecting the alkyne group if the appropriate oxidant is chosen.

Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide, can convert the sulfide (B99878) into a sulfoxide, yielding 4-(methylsulfinyl)but-1-yne. This reaction introduces a stereocenter at the sulfur atom.

Oxidation to Sulfone: Using stronger oxidizing agents, such as two or more equivalents of hydrogen peroxide or reagents like meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be fully oxidized to the corresponding sulfone. smolecule.com This reaction produces 4-(methylsulfonyl)but-1-yne. smolecule.com The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the reactivity of the molecule, for example, by increasing the acidity of adjacent protons.

Table 2: Oxidation Products of this compound

Starting Material Oxidizing Agent Product Product Class
This compound NaIO₄ or 1 eq. H₂O₂ 4-(methylsulfinyl)but-1-yne Sulfoxide

These oxidized derivatives, such as 3-methyl-3-(methylsulfonyl)but-1-yne, are themselves useful building blocks in organic synthesis. smolecule.comsigmaaldrich.com

Sulfonium (B1226848) Salt Formation and Subsequent Transformations

The thioether functionality in this compound allows for the formation of sulfonium salts. These salts are typically generated through the reaction of the thioether with an alkylating agent. The resulting sulfonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One common transformation of sulfonium salts derived from structures analogous to this compound is their use in ylide formation. Treatment of the sulfonium salt with a base can lead to the formation of a sulfur ylide. This ylide can then participate in a range of reactions, including the well-known Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.

Furthermore, sulfonium salts can act as leaving groups in substitution and elimination reactions. The propensity for these reactions is influenced by the nature of the substituents on the sulfur atom and the reaction conditions. In the context of photoredox catalysis, triarylsulfonium salts can undergo C–S bond cleavage to generate aryl radicals, which can then participate in C–C and C–X bond-forming reactions. nih.gov While not directly involving this compound, this highlights the potential for radical generation from sulfonium salt precursors.

A notable application of sulfonium salts is in electrophilic cyclization reactions. For instance, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) has been used as an electrophile to initiate the cyclization of o-alkynyl anisoles, leading to the formation of 3-thiomethyl-substituted benzo[b]furans. rsc.org This reagent effectively delivers a methylthio group and induces cyclization, showcasing the synthetic utility of sulfonium salts in constructing complex heterocyclic systems. rsc.org

Reactions Involving C-S Bond Cleavage and Rearrangements

The carbon-sulfur (C-S) bond in this compound and related thioethers can be cleaved under various conditions, leading to important synthetic transformations and molecular rearrangements. These reactions often involve the sulfur atom participating in intermediate structures that facilitate bond breaking and forming processes.

One of the most well-known reactions involving C-S bond cleavage is the Pummerer reaction. acs.orgsemanticscholar.org This reaction typically involves the oxidation of a sulfide to a sulfoxide, which is then treated with an activating agent, such as acetic anhydride. The resulting intermediate undergoes a rearrangement to form an α-acyloxy thioether. This process involves the formal oxidation of the carbon atom adjacent to the sulfur. Variations of the Pummerer reaction, such as the interrupted Pummerer reaction, can lead to the formation of sulfonium salt intermediates that can be trapped by various nucleophiles. acs.org

Sigmatropic rearrangements are another class of reactions where C-S bond cleavage and formation occur. For example, nih.govresearchgate.net-sigmatropic rearrangements of allylic sulfonium ylides are a powerful tool for carbon-carbon bond formation. While this compound itself is not an allylic sulfide, this type of reactivity is a key feature of analogous sulfur-containing compounds.

In the context of transition metal catalysis, C-S bond activation has emerged as a significant area of research. While often more challenging than C-H or C-O bond activation, the cleavage of C-S bonds by transition metal complexes allows for the use of organosulfur compounds as coupling partners in cross-coupling reactions. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Interplay and Synergistic Reactivity Between Alkyne and Thioether Functionalities in this compound

The presence of both an alkyne and a thioether in this compound gives rise to a rich and synergistic reactivity profile. The two functional groups can influence each other's reactivity and participate in concerted or sequential reaction pathways, leading to the formation of diverse and complex molecular architectures. beilstein-journals.org

Electrophilic Cyclization Reactions Initiated by Alkyne Activation and Internal Trapping by Thioether

A prominent example of the interplay between the alkyne and thioether functionalities is in electrophilic cyclization reactions. beilstein-journals.org In these reactions, an electrophile activates the alkyne, making it susceptible to nucleophilic attack. The neighboring thioether group can then act as an internal nucleophile, attacking the activated alkyne to form a cyclic sulfonium ion intermediate. This intermediate can then be trapped by a nucleophile to afford a variety of heterocyclic products. researchgate.netnih.gov

The choice of electrophile is crucial in these reactions and can include halogens (e.g., I₂, Br₂), selenenyl halides (e.g., PhSeCl), and sulfonium salts (e.g., DMTSF). rsc.orgresearchgate.net The regioselectivity of the cyclization is often governed by the nature of the substituents on the alkyne and the reaction conditions. Computational studies, such as those on N-alkyne-substituted pyrrole (B145914) derivatives, have shown that the electrophilic attack of iodine on the alkyne leads to a localization of positive charge, facilitating the subsequent nucleophilic attack by the internal nucleophile. beilstein-journals.org

Below is a table summarizing representative electrophilic cyclization reactions of substrates containing both alkyne and thioether functionalities.

ElectrophileSubstrate TypeProduct TypeReference
I₂o-Alkynylthioanisoles3-Iodobenzo[b]thiophenes researchgate.netnih.gov
PhSeClo-Alkynylthioanisoles3-(Phenylseleno)benzo[b]thiophenes researchgate.netnih.gov
DMTSFo-Alkynyl anisoles3-Thiomethyl-substituted benzo[b]furans rsc.org

Bifunctional Catalysis and Ligand Design Incorporating this compound Scaffolds

The unique structural and electronic properties of this compound and related scaffolds make them attractive candidates for the design of bifunctional catalysts and ligands in transition metal catalysis. The ability of the thioether to coordinate to a metal center, while the alkyne can either remain as a spectator ligand or participate in the catalytic cycle, allows for the development of novel catalytic systems. nih.gov

In the context of bifunctional catalysis, a ligand containing a thioether and another functional group can act as a cooperative system to activate substrates and control the stereoselectivity of a reaction. For example, peptide-based scaffolds incorporating both a catalytic moiety and a binding site have been shown to enhance both reactivity and enantioselectivity in certain transformations. nih.gov While not directly employing this compound, these studies provide a proof-of-concept for the design of bifunctional catalysts where one functional group positions the substrate for a reaction catalyzed by another part of the molecule. nih.govnih.gov

The modular nature of compounds like this compound allows for the systematic modification of the ligand structure to fine-tune the steric and electronic properties of the resulting metal complex. This can have a profound impact on the efficiency and selectivity of the catalyzed reaction.

Reaction Mechanism Elucidation for Transformations of this compound: Experimental and Theoretical Approaches

Understanding the detailed reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of experimental and theoretical approaches is often employed to gain insights into the intricate steps of these reactions. beilstein-journals.orgnih.govnih.gov

Experimental techniques such as kinetic studies, crossover experiments, and isotopic labeling can provide valuable information about the rate-determining step, the involvement of intermediates, and the reversibility of reaction pathways. For instance, in competitive electrophilic cyclization reactions, the relative reactivity of different functional groups can be determined by analyzing the product distribution. nih.gov These studies have shown that the nucleophilicity of the competing groups, the polarization of the alkyne triple bond, and the stability of the cationic intermediate are key factors in determining the outcome of the reaction. researchgate.net

Theoretical calculations, using methods such as density functional theory (DFT), have become an indispensable tool for elucidating reaction mechanisms at the molecular level. beilstein-journals.org These calculations can provide detailed information about the geometries of transition states and intermediates, the activation energies of different reaction pathways, and the electronic effects of substituents. For example, computational studies on the electrophilic cyclization of N-alkyne-substituted pyrroles have supported a mechanism involving the formation of an iodonium (B1229267) ion intermediate followed by intramolecular attack of the pyrrole nitrogen. beilstein-journals.org

The synergy between experimental and theoretical approaches provides a powerful strategy for a comprehensive understanding of the reactivity of this compound and related compounds, paving the way for the rational design of new and efficient organic transformations.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methylsulfanyl but 1 Yne and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 4-(methylsulfanyl)but-1-yne. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₅H₈S), the expected exact mass can be calculated and compared to the experimental value, providing definitive confirmation of its molecular formula.

Furthermore, HRMS is critical for analyzing the isotopic pattern of sulfur-containing compounds. The natural abundance of sulfur isotopes (³²S, ³³S, and ³⁴S) results in a characteristic isotopic signature in the mass spectrum. The A+2 peak (corresponding to the ³⁴S isotope) for a molecule containing a single sulfur atom is approximately 4.4% of the intensity of the monoisotopic peak (A, corresponding to ³²S). Analysis of this pattern provides additional evidence for the presence and number of sulfur atoms in the molecule. In studies involving reactions of alkynyl sulfides, mass spectrometric analysis on Time-of-Flight (TOF) analyzers is commonly used for high-resolution mass determination. acs.org

Table 1: Theoretical Isotopic Distribution for this compound (C₅H₈S)

Isotope Formula Mass (Da) Relative Abundance (%)
¹²C₅¹H₈³²S 100.03467 100.00
¹³C¹²C₄¹H₈³²S 101.03802 5.59
¹²C₅¹H₇²H³²S 101.04093 0.12
¹²C₅¹H₈³³S 100.03467 0.80
¹²C₅¹H₈³⁴S 102.03175 4.53

Note: This table represents a theoretical calculation and serves as an example of the expected data from an HRMS experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.acs.orgspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the terminal alkyne proton would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene groups would exhibit distinct chemical shifts and coupling patterns (triplets or quartets) based on their proximity to the sulfur atom and the alkyne. The methyl group attached to the sulfur would appear as a sharp singlet.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne would be characteristic, as would the shifts of the carbons bonded to the sulfur atom. For instance, in the analogous compound, hexyl propargyl sulfide (B99878), the propargylic methylene carbon (adjacent to the sulfur) appears at a specific chemical shift in its ¹³C NMR spectrum. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Position Atom Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
1 CH ~2.0 (t) ~69.0
2 C - ~82.0
3 CH₂ ~2.5 (t) ~20.0
4 CH₂ ~2.8 (t) ~35.0
5 CH₃ ~2.1 (s) ~15.0

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of 2D NMR experiments is employed. youtube.comomicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the signals for the protons at C-1 and C-3, and between C-3 and C-4 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the methyl protons to the C-4 carbon, and from the alkyne proton to the C-3 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for determining stereochemistry in derivatives. acs.org For a flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution. ic.ac.uk

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can provide information on the structure and dynamics in the solid phase. For derivatives of this compound that are crystalline, solid-state NMR could reveal details about molecular packing and the presence of different polymorphs.

Conformational dynamics in solution can be studied using variable temperature NMR experiments. Changes in chemical shifts or coupling constants with temperature can provide thermodynamic data about the conformational equilibria of the flexible butynyl chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting.spectrabase.comrsc.orgnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov

FT-IR Spectroscopy: The most prominent features in the FT-IR spectrum of this compound would be the sharp, weak absorption of the terminal C≡C stretch (around 2100-2140 cm⁻¹) and the strong absorption of the ≡C-H stretch (around 3300 cm⁻¹). C-H stretching and bending vibrations for the methylene and methyl groups would also be present in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the C≡C triple bond, which often gives a strong, sharp signal even though it is weak in the IR spectrum. nih.gov The presence of a sulfur atom can enhance the Raman signal of the alkyne. researchgate.netescholarship.orgnih.gov Additionally, the C-S stretching vibration, typically found in the 600-800 cm⁻¹ region, is often more easily observed in the Raman spectrum than in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Technique Characteristic Frequency (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch FT-IR, Raman ~3300 Strong (IR), Medium (Raman)
Alkyne C≡C Stretch FT-IR, Raman ~2120 Weak (IR), Strong (Raman)
Alkane C-H Stretch FT-IR, Raman 2850-2960 Strong (IR), Strong (Raman)
Thioether C-S Stretch Raman ~700 Medium-Weak

Note: These are typical frequency ranges and intensities.

X-ray Crystallography of Solid Derivatives for Precise Molecular Geometry and Intermolecular Interactions.nih.govnih.gov

Single-crystal X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com While obtaining a suitable crystal of the parent liquid compound this compound may be challenging, solid derivatives could be synthesized and analyzed. For instance, co-crystals or metal complexes of this compound could be prepared for crystallographic analysis. purdue.edubeilstein-journals.org

This technique would allow for the exact determination of the molecular geometry and would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds involving the alkyne proton.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into a derivative, for example by substitution at one of the methylene groups, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become relevant.

These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a chiral derivative of this compound, CD and ORD spectra would provide a unique fingerprint for each enantiomer. These experimental spectra could be compared with those predicted by quantum chemical calculations to determine the absolute configuration of the chiral center. These methods are essential for the characterization of enantiomerically pure compounds.

Computational and Theoretical Studies on 4 Methylsulfanyl but 1 Yne

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of 4-(methylsulfanyl)but-1-yne. wavefun.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. wavefun.com For this compound, DFT calculations using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311G(d,p)) can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.gov The results of these calculations can reveal key aspects of the molecule's reactivity. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Ab initio methods , while often more computationally intensive, can provide highly accurate results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer a higher level of theory and can be used to benchmark DFT results for critical applications.

The reactivity of this compound can be further elucidated by calculating reactivity descriptors derived from these quantum chemical methods. These include:

Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the electron-rich alkyne and sulfur atom would be expected to be sites of negative potential, indicating their susceptibility to electrophilic attack.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butyl chain in this compound allows for the existence of multiple conformers. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step using quantum chemical methods.

The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, the key dihedral angles to consider would be around the C-C and C-S single bonds. The relative energies of the different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution. A recent study on a different molecule highlighted the importance of considering only the most stable conformer from the Boltzmann distribution for accurate predictions. nih.gov

Transition State Modeling and Reaction Pathway Elucidation for Transformations Involving this compound

Transition state (TS) modeling is a powerful computational tool for understanding the mechanisms of chemical reactions. mit.edu For reactions involving this compound, such as additions to the alkyne, oxidation of the sulfide (B99878), or deprotonation of the terminal alkyne, TS theory can be used to locate the transition state structure and calculate the activation energy.

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A variety of algorithms can be used to locate the transition state on the potential energy surface that connects the reactants and products. This is often the most challenging part of the calculation.

Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Behavior in Solvents

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in different solvents.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating this compound in a box of solvent molecules (e.g., water, chloroform, or methanol), one can study:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. For instance, the nature of hydrogen bonding between a protic solvent and the sulfur atom or the alkyne of this compound can be investigated.

Transport Properties: Properties like the diffusion coefficient of this compound in a given solvent can be calculated.

Conformational Dynamics: MD simulations can also be used to explore the conformational landscape of the molecule and the dynamics of transitions between different conformers in a solvent environment.

The choice of solvent can significantly influence the behavior and reactivity of the solute, and MD simulations provide a way to computationally probe these effects. unn.edu.ng

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) for Validation of Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the identification and characterization of new compounds and for the validation of experimental data. idc-online.combas.bg

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental spectra to confirm the structure of the molecule. The accuracy of these predictions can be high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C having been reported for other compounds. nih.gov

IR Frequencies: The vibrational frequencies calculated from quantum chemical methods correspond to the peaks in an infrared (IR) spectrum. By analyzing the calculated frequencies and their corresponding vibrational modes, the major peaks in the experimental IR spectrum of this compound can be assigned. For example, the characteristic C≡C and ≡C-H stretching frequencies of the terminal alkyne would be readily identifiable.

Below is a hypothetical table of predicted spectroscopic data for this compound, which could be generated from such calculations.

Spectroscopic Property Predicted Value Characteristic Functional Group
¹H NMR Chemical Shift (≡C-H)2.0 - 3.0 ppmTerminal Alkyne
¹H NMR Chemical Shift (-S-CH₃)2.1 - 2.6 ppmMethyl Thioether
¹³C NMR Chemical Shift (C≡C)65 - 90 ppmAlkyne
IR Frequency (≡C-H stretch)~3300 cm⁻¹Terminal Alkyne
IR Frequency (C≡C stretch)~2100 cm⁻¹Alkyne

Investigation of Electronic Properties and Their Influence on Reactivity and Applications

The electronic properties of this compound, as determined by computational methods, are intrinsically linked to its reactivity and potential applications. As previously mentioned, the HOMO and LUMO energies and the HOMO-LUMO gap are fundamental electronic properties that govern the molecule's behavior in chemical reactions.

A low HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. The distribution of these frontier molecular orbitals also provides valuable information. For this compound, the HOMO is likely to be localized on the electron-rich alkyne and sulfur atom, making these sites prone to electrophilic attack. The LUMO, on the other hand, would indicate the regions of the molecule that are most likely to accept electrons.

The calculated electronic properties can also be used to predict other characteristics of the molecule, such as its dipole moment and polarizability. These properties are important for understanding the intermolecular interactions of the molecule and its behavior in the presence of an external electric field. A detailed understanding of these electronic properties can guide the rational design of new synthetic routes and the development of novel applications for this compound and related compounds.

In-depth Search Reveals Limited Data on Specific Applications of this compound in Advanced Chemical Research

The requested article structure focused on the compound's role as a precursor in materials science, including its use as a monomer for specific polymers and as a building block for functional materials, as well as its application as a versatile intermediate in complex organic synthesis for natural products, pharmaceutical intermediates, and heterocyclic compounds.

Despite comprehensive searches combining the compound name with keywords such as "polymer synthesis," "polyacetylenes," "optoelectronic materials," "supramolecular assemblies," "coordination chemistry," "natural product synthesis," and "heterocyclic synthesis," no specific studies or datasets emerged that would allow for the creation of a thorough and scientifically accurate article focused solely on this compound.

General chemical principles suggest that the terminal alkyne and methylsulfanyl groups within this compound could potentially allow it to participate in various known reactions. For instance, terminal alkynes are known precursors for polymerization and can be introduced into complex molecules. Thioether moieties are also valuable in the synthesis of specialized polymers and ligands. However, without specific documented research on this compound, any discussion of its applications would be purely speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on diverse sources.

Therefore, due to the lack of specific research findings for this compound in the requested application areas, it is not possible to generate the article as per the provided outline and strict content inclusions.

Applications of 4 Methylsulfanyl but 1 Yne in Advanced Chemical Research

Versatile Intermediate in Complex Organic Synthesis.

Utility in Sequential and Cascade Reactions

Sequential and cascade reactions, which involve multiple bond-forming events in a single pot, represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures. The bifunctional nature of 4-(methylsulfanyl)but-1-yne, possessing both a nucleophilic sulfur atom and a reactive alkyne, makes it an ideal candidate for incorporation into such reaction sequences.

The terminal alkyne can readily participate in a variety of well-established transformations. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.

Concurrently, the methylsulfanyl group can act as a versatile handle for further functionalization. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in a range of transformations, including Pummerer-type rearrangements or as Michael acceptors.

A hypothetical cascade reaction could be initiated by the deprotonation of the terminal alkyne followed by an intramolecular attack of the resulting acetylide on an electrophilic center, which could be generated in situ. Alternatively, the methylsulfanyl group could be involved in the initial step, for example, through the formation of a sulfonium (B1226848) salt, which could then trigger a subsequent reaction involving the alkyne.

Table 1: Potential Sequential Reactions Involving this compound

Reaction TypeReagents and ConditionsPotential Product
Click-Oxidation Sequence1. R-N3, Cu(I) catalyst2. Oxidizing agent (e.g., m-CPBA)1-(4-(methylsulfonyl)butyl)-4-R-1H-1,2,3-triazole
Sonogashira-Thiol-Ene Reaction1. Aryl halide, Pd/Cu catalyst2. Thiol, radical initiatorAryl-substituted vinyl sulfide (B99878)
Hydroamination-Cyclization1. Amine, catalyst (e.g., Au, Pt)2. Intramolecular cyclization promoterSubstituted nitrogen heterocycle

Applications in Chemical Sensing and Probe Development (focused on chemical detection mechanisms)

The development of selective and sensitive chemical probes is crucial for detecting and quantifying various analytes in biological and environmental systems. The unique combination of a terminal alkyne and a methylsulfanyl group in this compound offers intriguing possibilities for its application in the design of novel chemical sensors.

The terminal alkyne can serve as a versatile "clickable" handle for the attachment of a reporter molecule, such as a fluorophore or a chromophore. This modular approach allows for the facile synthesis of a variety of probes. The detection mechanism would then rely on the specific interaction of the methylsulfanyl group with the target analyte.

For instance, the sulfur atom is known to have a high affinity for soft metal ions, such as mercury(II), lead(II), and cadmium(II). A probe based on this compound could be designed where the coordination of a metal ion to the sulfur atom induces a change in the photophysical properties of the attached reporter molecule. This could manifest as a "turn-on" or "turn-off" fluorescent response, or a colorimetric change, providing a clear signal for the presence of the analyte.

Furthermore, the methylsulfanyl group can be a target for specific chemical reactions that could be exploited for detection. For example, it could be selectively oxidized by reactive oxygen species (ROS), leading to a change in the electronic properties of the molecule and a corresponding change in the signal from the reporter group.

Table 2: Potential Chemical Sensing Mechanisms Utilizing this compound

Target AnalyteProposed Detection MechanismSignal Transduction
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Coordination of the metal ion to the sulfur atom.Modulation of fluorescence or color of a tethered reporter group.
Reactive Oxygen Species (ROS)Oxidation of the methylsulfanyl group to sulfoxide or sulfone.Alteration of the electronic properties of the probe, leading to a change in the reporter signal.
Thiol-reactive ElectrophilesMichael addition of the sulfur atom to an electrophilic analyte.Formation of a new covalent bond leading to a detectable change in the probe's properties.

Challenges and Future Directions in the Research of 4 Methylsulfanyl but 1 Yne

Development of More Atom-Economical and Stereoselective Synthetic Methodologies

The pursuit of green and sustainable chemistry has placed a strong emphasis on the development of atom-economical synthetic routes. nih.gov Current synthetic approaches to 4-(methylsulfanyl)but-1-yne and related compounds often involve multi-step sequences that may generate significant chemical waste. A major challenge lies in devising more efficient and environmentally benign syntheses.

Future research should focus on the development of catalytic, one-pot procedures that minimize the formation of byproducts. organic-chemistry.org For instance, exploring direct C-S bond formation coupled with the introduction of the alkyne functionality in a single transformation would represent a significant advancement. The principles of atom economy, which seek to maximize the incorporation of all reactant atoms into the final product, should guide the design of these new synthetic strategies. rsc.org

Furthermore, the development of stereoselective methodologies for reactions involving this compound is a critical area for future investigation. masterorganicchemistry.com While the parent molecule is achiral, its reactions can generate stereocenters. Achieving high levels of stereocontrol, whether diastereoselectivity or enantioselectivity, is paramount for its application in the synthesis of complex, biologically active molecules. masterorganicchemistry.com This could be achieved through the use of chiral catalysts or auxiliaries that can effectively differentiate between the prochiral faces of the reacting partners.

Exploration of Novel Catalytic Transformations Leveraging Both Functional Groups

The presence of both a nucleophilic thioether and a reactive terminal alkyne within the same molecule opens the door to a wide array of catalytic transformations. A significant challenge is to develop catalysts that can selectively activate one functional group in the presence of the other, or, more interestingly, engage both functionalities in a concerted or sequential catalytic cycle.

Future research should aim to explore novel catalytic systems that can harness the unique reactivity of this compound. For example, transition metal catalysts could be employed to facilitate cycloaddition reactions, C-H activation, or coupling reactions involving the alkyne, with the thioether group potentially acting as a directing group or a ligand. The development of dual-catalytic systems, where two different catalysts concurrently and selectively activate each functional group, could lead to the rapid construction of complex molecular architectures.

Integration of this compound into Highly Engineered Functional Materials

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. The alkyne group can participate in polymerization reactions or be used for surface functionalization via "click" chemistry, while the sulfur atom can influence the material's electronic properties, adhesion, or ability to coordinate with metal nanoparticles.

A key challenge is to understand and control the incorporation of this building block into larger macromolecular structures. Future research efforts should be directed towards the synthesis of polymers and materials derived from this compound and the characterization of their properties. This could include the development of novel conductive polymers, self-healing materials, or functional coatings with tailored surface properties.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry offers a powerful tool for understanding the reactivity and properties of molecules like this compound, thereby guiding experimental research. nih.gov Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, transition state energies, and the regioselectivity of catalytic transformations. nih.gov

A significant challenge is to develop accurate and predictive computational models that can account for the interplay between the alkyne and thioether functionalities. Future directions in this area should involve the use of advanced computational methods to:

Predict the outcome of unknown reactions.

Design novel catalysts with enhanced activity and selectivity.

Elucidate the electronic and structural properties of materials incorporating this moiety.

By providing a deeper understanding at the molecular level, computational studies can accelerate the discovery of new applications for this compound.

Overcoming Scalability and Practicality Barriers for Broader Research Applications

For any chemical compound to find widespread use, its synthesis must be scalable, cost-effective, and practical. researchgate.net A major hurdle for the broader application of this compound is the development of a robust and scalable synthetic route that can produce the compound in gram-to-kilogram quantities.

Future research must address the challenges associated with process development and scale-up. This includes optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and developing efficient purification methods. Overcoming these barriers will be crucial for making this compound readily available to the wider scientific community, thereby fostering its use in a diverse range of research applications, from medicinal chemistry to materials science.

Q & A

Q. What are the optimal synthetic routes for 4-(methylsulfanyl)but-1-yne, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a methylsulfanyl group is introduced to a but-1-yne precursor. For example, thiol-alkyne coupling under basic conditions (e.g., using NaSH or LiAlH₄) may yield the target molecule. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using solvents like dichloromethane/hexane. Purity should be monitored using TLC (Rf tracking) and HPLC with a C18 column and methanol-water mobile phase .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm the alkyne (δ ~70-90 ppm for sp carbons) and methylsulfanyl (δ ~2.1 ppm for CH₃S) groups.
  • IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-S (~600-700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (C₅H₈S: 100.15 g/mol).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and validation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the electronic properties and reactivity of the alkyne moiety in cross-coupling reactions?

  • Methodological Answer : The electron-donating methylsulfanyl group enhances alkyne nucleophilicity, facilitating reactions like Sonogashira coupling. Experimental approaches include:
  • Kinetic Studies : Compare reaction rates with/without the substituent.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Substituent Effects : Test derivatives (e.g., sulfoxide/sulfone analogs) to isolate electronic contributions .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions for this compound?

  • Methodological Answer :
  • Validation Tools : Use PLATON (TWINABS) to check for twinning or SHELXPRO for disorder modeling.
  • Data-to-Parameter Ratio : Ensure >10:1 to avoid overfitting.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiosemicarbazides in –16) to identify bond-length/angle discrepancies .

Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor in medicinal chemistry research?

  • Methodological Answer :
  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes.
  • SAR Studies : Synthesize analogs (e.g., sulfone derivatives) to correlate structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.